methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate
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Overview
Description
Methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[65301,904,8]hexadec-12-ene-13-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the furan ring via a Diels-Alder reaction.
- Functionalization of the core structure to introduce the methylidene and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Functional groups can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, if the compound exhibits biological activity, it could be explored as a potential therapeutic agent. Its interactions with molecular targets could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,6S,8S,9R)-6-(furan-3-yl)-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate: Similar structure but lacks the methylidene group.
Methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
The uniqueness of methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19?,20+,21+/m0/s1 |
InChI Key |
FFWVQGRKTCTNRG-SGCDBVAWSA-N |
Isomeric SMILES |
COC(=O)C1=CCC[C@H]2[C@@]13CCC(=C)[C@]24C[C@H](OC4OC3=O)C5=COC=C5 |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Origin of Product |
United States |
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